molecular formula C9H8F4O B2918290 (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol CAS No. 1568105-51-0

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol

Cat. No.: B2918290
CAS No.: 1568105-51-0
M. Wt: 208.156
InChI Key: GAEWCNMPWCSUNM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol is a fluorinated organic compound known for its unique chemical properties. The presence of both fluoro and trifluoromethyl groups makes it a valuable compound in various fields, including medicinal chemistry and materials science. Its structure consists of a phenyl ring substituted with a fluoro group at the 5-position and a trifluoromethyl group at the 2-position, along with an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol typically involves the introduction of the fluoro and trifluoromethyl groups onto a phenyl ring, followed by the addition of an ethanol moiety. One common method is the trifluoromethylation of a fluoro-substituted phenyl compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-(trifluoromethyl)benzaldehyde or 5-fluoro-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-fluoro-2-(trifluoromethyl)ethylbenzene.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanol
  • (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethanol
  • (1R)-1-[5-Fluoro-2-(difluoromethyl)phenyl]ethanol

Uniqueness

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct arrangement can lead to different interactions with molecular targets compared to its similar compounds .

Biological Activity

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol, a fluorinated compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C9H9F4OC_9H_9F_4O, indicating a complex structure conducive to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This modulation may influence pathways involved in inflammation, cancer progression, and microbial resistance .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Enterococcus faecalis0.31 μg/mL
Mycobacterium tuberculosis0.5 μg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promising results in modulating inflammatory responses. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. The IC50 values for cytokine inhibition were found to be as low as 0.02 μM, indicating potent anti-inflammatory activity .

Case Studies

Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of this compound against Candida albicans. The results indicated an MIC of 0.8 μg/mL with significant reduction in fungal load in murine models when administered at 50 mg/kg. This positions the compound as a viable candidate for antifungal drug development .

Case Study 2: Cancer Cell Proliferation
In cancer research, this compound was tested against various leukemia cell lines. It demonstrated a reduction in cell viability at concentrations ranging from 0.1 to 1 μM, highlighting its potential role as an anticancer agent through apoptosis induction .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the trifluoromethyl group can significantly alter its biological efficacy. For instance, compounds with different substituents on the phenyl ring exhibited varying degrees of antimicrobial and anti-inflammatory activities, emphasizing the importance of fluorination in enhancing biological effects .

Toxicity Profile

While exploring its biological activities, it is crucial to assess toxicity. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity at therapeutic doses, making it a safer alternative compared to other fluorinated compounds used in similar applications .

Properties

IUPAC Name

(1R)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEWCNMPWCSUNM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.